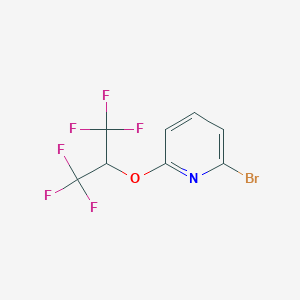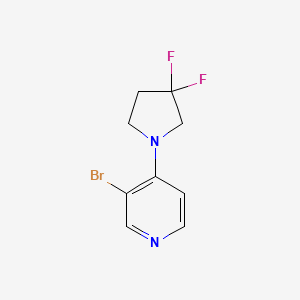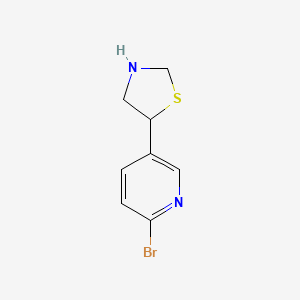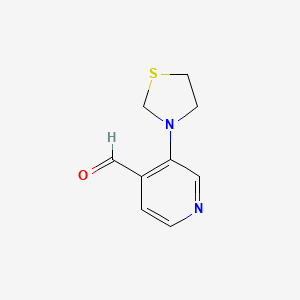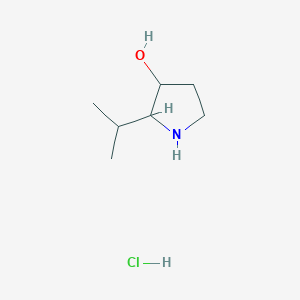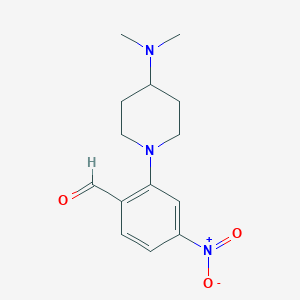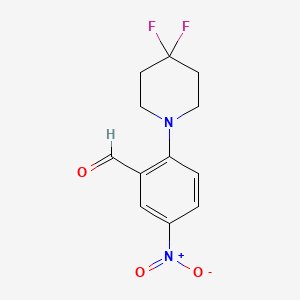
5-Bromo-2-cyclobutoxybenzonitrile
描述
5-Bromo-2-cyclobutoxybenzonitrile is an organic compound with the molecular formula C11H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a cyclobutoxy group
作用机制
Target of Action
It’s known that this compound could convert into 3-butyl-6-bromo-1(3h)-isobenzofuranone (br-nbp) in vitro and in vivo
Mode of Action
It’s known that the compound undergoes a transformation into Br-NBP , but the interaction of this compound with its targets and the resulting changes are not well documented
Biochemical Pathways
It’s known that the compound is involved in the suzuki–miyaura (sm) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
The pharmacokinetic profiles of 5-Bromo-2-cyclobutoxybenzonitrile and its converted form, Br-NBP, have been studied. Both compounds showed a short elimination half-life . After intravenous administration, they were distributed rapidly into all tissues examined, with the highest concentrations of this compound and Br-NBP found in the lung and kidney, respectively . The brain distribution of Br-NBP in middle cerebral artery occlusion (MCAO) rats was more than in normal rats .
Result of Action
It’s known that the compound exerts a potent neuroprotective effect against transient and long-term ischemic stroke in rats
Action Environment
It’s known that the compound is involved in the suzuki–miyaura (sm) coupling reaction , which is known for its exceptionally mild and functional group tolerant reaction conditions
生化分析
Biochemical Properties
5-Bromo-2-cyclobutoxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase, where it acts as an inhibitor . This interaction is crucial as α-glucosidase is involved in carbohydrate metabolism, and its inhibition can affect glucose levels in cells. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α-glucosidase can lead to altered glucose metabolism, impacting energy production and storage within cells . Furthermore, this compound may affect cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream effects such as gene expression and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential toxicity or adaptive responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage or organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation . These metabolic pathways can influence the compound’s activity, stability, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, altering the balance of biochemical reactions within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its biological activity and potential effects on cellular processes. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutoxybenzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with bromocyclobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred at elevated temperatures (e.g., 90°C) for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
化学反应分析
Types of Reactions
5-Bromo-2-cyclobutoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in the synthesis.
Bromocyclobutane: Reacts with 5-bromo-2-hydroxybenzonitrile to form the cyclobutoxy group.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major product formed from the synthesis is this compound itself. In coupling reactions, various substituted benzonitriles can be formed depending on the reactants used.
科学研究应用
5-Bromo-2-cyclobutoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclobutoxy group.
5-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of a cyclobutoxy group.
5-Bromo-2-hydroxybenzonitrile: Precursor in the synthesis of 5-Bromo-2-cyclobutoxybenzonitrile
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and potential pharmacological research .
属性
IUPAC Name |
5-bromo-2-cyclobutyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZJCPWKCBATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)
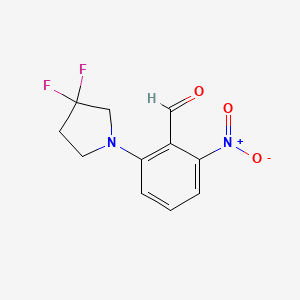
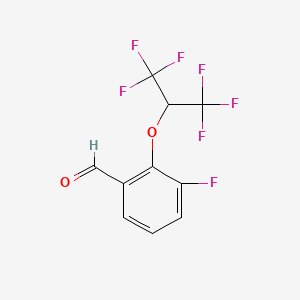
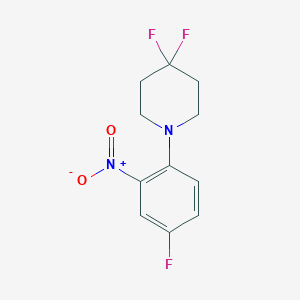

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)
